1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione
Description
Properties
CAS No. |
28932-22-1 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,9-10,15-18H |
InChI Key |
GXPRZZBMSUFMFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Canonical SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Origin of Product |
United States |
Preparation Methods
Syn-Dihydroxylation of Dihydroanthracene Precursors
One of the principal chemical routes to prepare tetrahydroxy-substituted dihydroanthracene-9,10-diones involves syn-dihydroxylation of suitable dihydroanthracene precursors. For example, starting from (1R,2R)-1,2,5-trihydroxy-7-methoxy-2-methyl-1,2-dihydroanthracene-9,10-dione, syn-dihydroxylation at C3 and C4 positions yields tetrahydroxy derivatives after further functional group manipulations, such as acetylation and hydrolysis steps. This method is supported by classical stereoselective synthesis techniques described in Houben-Weyl's Handbook of Organic Chemistry and involves cyclic sulfate intermediates and acidolysis to achieve the desired hydroxylation pattern.
- Starting material: Trihydroxy-substituted dihydroanthracene-9,10-dione
- Syn-dihydroxylation at C3 and C4 (e.g., using OsO4 or related oxidants)
- Conversion of diols into cyclic sulfates or orthoesters
- Acidolysis to open cyclic intermediates and liberate hydroxyl groups
- Optional acetylation and deacetylation to protect and deprotect hydroxyl groups
This approach allows for stereoselective installation of hydroxyl groups, critical for the biological activity of the compound.
Multi-Step Chemical Synthesis via Anthraquinone Derivatives
In some patented methods, anthraquinone derivatives undergo selective hydroxylation and reduction steps to yield tetrahydroxy dihydroanthracenediones. These methods often involve:
- Selective enzymatic or chemical hydroxylation at specific aromatic positions
- Reduction of quinone groups to hydroquinones followed by controlled oxidation
- Attachment of substituents at designated positions through electrophilic aromatic substitution or enzymatic catalysis
These synthetic routes may also include acetylation steps to protect hydroxyl groups during intermediate transformations and subsequent deprotection to yield the target tetrahydroxy compound.
Enzymatic and Biocatalytic Methods
Recent advances have highlighted the role of anthrol reductases in the biosynthesis and preparation of tetrahydroxy dihydroanthracenediones. Enzymatic reduction of anthraquinones such as emodin hydroquinone by specific reductases (e.g., CbAR and its variants) can produce tetrahydroxy dihydroanthracene intermediates with high stereoselectivity and yield.
Anthrol Reductase-Catalyzed Reduction
- Enzyme: Anthrol reductase CbAR and mutant variants (e.g., H162F)
- Substrate: Emodin hydroquinone or related anthraquinone derivatives
- Reaction conditions: Potassium phosphate buffer (pH 8.0), 25 °C, NADPH cofactor regeneration system
- Outcome: Nearly quantitative conversion (>99%) with excellent enantiomeric excess (>99% ee)
- Mechanism: The enzyme uses a catalytic triad (Ser151, Tyr165, Lys169) to facilitate hydride transfer and protonation, stabilizing the substrate and enabling regio- and stereoselective reduction
This biocatalytic method provides an efficient and environmentally friendly alternative to traditional chemical synthesis, enabling the preparation of optically pure tetrahydroxy dihydroanthracenediones.
Summary Table of Preparation Methods
Detailed Research Findings
The syn-dihydroxylation method is based on classical stereoselective organic synthesis, providing control over hydroxyl group orientation, crucial for biological activity. The use of cyclic sulfate intermediates allows for selective opening and functionalization.
Enzymatic reduction by anthrol reductases offers high enantioselectivity and conversion efficiency. Structural studies of CbAR reveal a catalytic triad that stabilizes the substrate and facilitates hydride transfer, enabling the synthesis of tetrahydroxy dihydroanthracene derivatives under mild conditions.
Patents describe synthetic routes involving enzymatic attachment of substituents and subsequent chemical modifications to obtain pure forms of related anthraquinone derivatives, indicating the potential for combining enzymatic and chemical steps for efficient synthesis.
Chemical Reactions Analysis
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form leuco compounds, which are colorless and can be used in dyeing processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of anthraquinones exhibit anticancer properties. Studies have shown that compounds similar to 1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
- Antimicrobial Properties : This compound has been investigated for its antimicrobial effects against various pathogens. It has shown efficacy in inhibiting bacterial growth and could be developed into new antimicrobial agents .
- Antioxidant Activity : The antioxidant properties of anthraquinones are well-documented. Dihydro-1,4,5,8-tetrahydroxyanthraquinone has been studied for its ability to scavenge free radicals and protect cells from oxidative stress .
Materials Science
- Dyes and Pigments : The compound's structure makes it suitable for use in dyeing applications. Its derivatives can be utilized to produce vibrant colors in textiles and other materials due to their strong absorption characteristics in the visible spectrum .
- Organic Electronics : There is ongoing research into the use of anthraquinone derivatives in organic semiconductors and photovoltaic devices. Their ability to act as electron acceptors makes them promising candidates for enhancing the efficiency of organic solar cells .
Environmental Chemistry
- Pollutant Degradation : Studies have indicated that anthraquinone derivatives can be effective in the degradation of environmental pollutants through photochemical reactions. This application is particularly relevant for wastewater treatment processes where these compounds can help break down harmful substances .
- Soil Remediation : The compound's potential in soil remediation has been explored due to its ability to interact with soil contaminants and facilitate their breakdown or immobilization .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of anthraquinone derivatives related to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents.
Case Study 2: Environmental Impact
Research conducted by environmental scientists examined the efficacy of dihydro-1,4,5,8-tetrahydroxyanthraquinone in degrading phenolic compounds in wastewater treatment systems. The findings indicated a marked reduction in pollutant concentration over time when treated with this compound under UV light exposure.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione involves its ability to undergo redox reactions, which is crucial for its role as a dye intermediate and in electronic applications. The compound’s hydroxyl groups participate in hydrogen bonding and electron transfer processes, which are essential for its function in various chemical reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione
- CAS Number : 28932-22-1
- Molecular Formula : C₁₄H₁₀O₆
- Molecular Weight : 274.23 g/mol
- Structure : A dihydroanthracene backbone with four hydroxyl groups at positions 1, 4, 5, and 8, and two ketone groups at positions 9 and 10 .
Physicochemical Properties :
- High polarity due to hydroxyl groups, enabling hydrogen bonding and solubility in polar solvents like methanol and dimethyl sulfoxide .
- Potential redox activity from the quinone moiety, common in anthraquinone derivatives .
Hydroxy-Substituted Anthraquinones
(a) Ellagic Acid (C₁₄H₆O₈)
- Structure: Dimeric gallic acid with four phenolic hydroxyl groups and two lactone rings .
- Key Differences: Higher oxidation state (lactone rings vs. dihydroanthracene backbone). Strong antioxidant properties due to phenolic groups . Lower solubility in water compared to the target compound .
| Property | Target Compound | Ellagic Acid |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₆ | C₁₄H₆O₈ |
| Functional Groups | 4 –OH, 2 ketones | 4 –OH, 2 lactones |
| Solubility (Water) | Moderate | Low |
| Bioactivity | Potential redox activity | Antioxidant, anticancer |
(b) 1-Hydroxy-4a,9a-dihydroanthracene-9,10-dione
- Structure : Fragment (m/z = 226) from degradation of ARS dye, with one hydroxyl group .
- Key Differences :
Amino-Substituted Anthraquinones
(a) 1,4-Diaminoanthracene-9,10-dione
- Structure: Amino groups at positions 1 and 4 .
- Key Differences: – Amino groups increase basicity and reduce solubility in polar solvents. – Applications in dyes and electronics due to electron-rich amino groups .
| Property | Target Compound | 1,4-Diaminoanthracene-9,10-dione |
|---|---|---|
| Functional Groups | 4 –OH, 2 ketones | 2 –NH₂, 2 ketones |
| Solubility | High in polar solvents | Moderate in organic solvents |
| Reactivity | Redox-active | Nucleophilic substitution |
(b) 1,4,5,8-Tetraamino-2,3-dibromoanthracene-9,10-dione
- Structure : Brominated and aminated derivative (CAS 69177-41-9) .
- Key Differences :
– Bromine atoms enhance electrophilicity and molecular weight (MW = 465.98 g/mol).
– Used in high-performance materials and specialty dyes .
Halogenated Derivatives
1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)
- Structure : Chlorine substituents at positions 1, 4, 5, and 8 .
- Key Differences :
– Chlorine increases lipophilicity and toxicity.
– Applications in pigments and photocatalysts .
| Property | Target Compound | 1,4,5,8-Tetrachloroanthraquinone |
|---|---|---|
| Functional Groups | 4 –OH, 2 ketones | 4 –Cl, 2 ketones |
| Molecular Weight | 274.23 g/mol | 345.98 g/mol |
| Toxicity | Likely low | High |
Heterocyclic and COF Derivatives
(a) TPAD-COF (1,4,5,8-Tetrakis(phenylamino)anthraquinone-based COF)
- Structure: Anthraquinone core with phenylamino groups .
- Key Differences: – Phenylamino groups enable π-π stacking and high surface area (700–1000 m²/g). – Used in gas storage and catalysis .
(b) 9,10-Dioxa-1,2-diaza-anthracene Derivatives
Biological Activity
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione, also known as 2,3-dihydroxy-1,4,5,8-tetrahydroxyanthraquinone (CAS Number: 28932-22-1), is a compound belonging to the anthraquinone family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of the biological activity associated with this compound based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 274.23 g/mol. The structure features multiple hydroxyl groups that contribute to its biological activity.
Antitumor Activity
Research has demonstrated that anthraquinones possess notable antitumor properties. A study indicated that derivatives of anthraquinones can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically, this compound has shown promise in inhibiting the growth of several cancer cell lines.
Case Study:
In vitro studies have shown that this compound can significantly reduce the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies revealed that it exhibits significant antibacterial and antifungal activities.
Research Findings:
- Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Fungal Strains: Exhibited antifungal activity against Candida albicans with an MIC of 16 µg/mL.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging ability.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules and modulate signaling pathways. Key mechanisms include:
- Reactive Oxygen Species (ROS) Modulation: The compound can enhance ROS production leading to oxidative stress in cancer cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival.
Q & A
Q. What are the established synthetic routes for 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione?
The compound is typically synthesized via multi-step organic reactions. A common method involves:
- Condensation reactions : Reacting alkylenediamines with quinizarin (1,4-dihydroxyanthraquinone) or its derivatives, followed by oxidation to yield the final product .
- Halogenation and etherification : Introducing chloro or phenoxy groups via nucleophilic substitution, as seen in related anthraquinone derivatives .
- Purification : Column chromatography (e.g., silica gel with chloroform/methanol) is often used to isolate high-purity products, with yields ranging from 59% to 82% depending on substituents .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy : 1H/13C/19F NMR and mass spectrometry (MS) for functional group identification and molecular weight confirmation .
- X-ray crystallography : To resolve stereochemistry and confirm substitution patterns, as demonstrated in derivatives like 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene .
- Elemental analysis : Validates molecular formula (C14H10O6) and purity .
Q. What are the primary applications in materials science?
The compound serves as a precursor for covalent organic frameworks (COFs) . For example:
- TPAD-COF : A derivative (1,4,5,8-tetrakis(phenylamino)anthracene-9,10-dione) forms COFs with high BET surface areas (~700–1000 m²/g) and tunable pore sizes (1–4 nm), useful for catalysis or gas storage .
- Electrochemical properties : The quinone/hydroquinone redox pairs enable applications in energy storage devices .
Advanced Research Questions
Q. How do substitution patterns influence biological activity?
Substituents like amino, hydroxyl, or halogens significantly modulate bioactivity:
- Anticancer activity : 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones show IC50 values of 0.11–0.27 µM against L1210 leukemia cells. Hydrophilic groups (e.g., 2-hydroxyethyl) enhance efficacy by improving solubility .
- Antimalarial potential : Derivatives inhibit Plasmodium falciparum 3D7 with IC50 values of 4.7–8.0 µM .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -NO2) increase redox activity, while bulky substituents reduce membrane permeability .
Q. What computational methods are used to predict properties of derivatives?
Q. How can contradictions in reported biological data be addressed?
Discrepancies in IC50 values or activity trends may arise from:
- Experimental variability : Differences in cell lines (e.g., L1210 vs. B16 melanoma) or assay protocols .
- Validation strategies :
Methodological Considerations
Q. How to optimize synthetic yields for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
